11-Desmethyl Rifaximin-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Identity and Use as Internal Standard

11-Desmethyl Rifaximin-d4 (C42H45D4N3O11) is a deuterium-labeled isotopomer of 11-Desmethyl Rifaximin, a metabolite of the antibiotic Rifaximin. Due to the presence of four deuterium atoms (indicated by "d4") replacing hydrogen atoms in its structure, 11-Desmethyl Rifaximin-d4 has a slightly higher molecular weight compared to the non-labeled version. This property makes it a valuable tool in scientific research, particularly as an internal standard in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) [, ].

Function of Internal Standard in LC-MS

LC-MS is a commonly used technique for identifying and quantifying unknown compounds in a mixture. During LC-MS analysis, the sample is separated into its components by Liquid Chromatography (LC). The separated components are then ionized and their mass-to-charge ratio (m/z) is measured by the Mass Spectrometer (MS).

An internal standard is a known compound deliberately added to the sample before analysis. The internal standard ideally shares similar chemical properties to the target analyte (in this case, 11-Desmethyl Rifaximin) but has a distinct m/z due to the presence of the deuterium atoms. By comparing the signal intensity of the target analyte with the signal intensity of the internal standard, researchers can account for variations that might occur during sample preparation, instrument performance, or ionization efficiency. This allows for more accurate quantification of the target analyte [].

11-Desmethyl Rifaximin-d4 is a deuterium-labeled derivative of 11-Desmethyl Rifaximin, which is itself a metabolite of Rifaximin, an antibiotic primarily used to treat gastrointestinal infections. The molecular formula of 11-Desmethyl Rifaximin-d4 is with a molecular weight of approximately 775.88 g/mol. The incorporation of deuterium atoms enhances the stability of the compound, making it particularly useful in various biochemical and pharmacokinetic studies, allowing for precise tracking of metabolic pathways and interactions in biological systems .

- Limited information exists on the safety profile of 11-Desmethyl Rifaximin-d4. As a derivative of rifaximin, it's likely to have similar properties. Rifaximin is generally well-tolerated with minimal side effects []. However, further research is needed to determine the specific safety profile of 11-Desmethyl Rifaximin-d4.

- Oxidation: This process can be facilitated by agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

- Reduction: Hydrogenation reactions using catalysts like palladium on carbon can convert the compound to reduced forms.

- Substitution: Nucleophilic substitution reactions may occur where functional groups in the compound are replaced by other nucleophiles under specific conditions.

The choice of reagents and reaction conditions significantly influences the outcomes and yields of these reactions.

The primary mechanism of action for 11-Desmethyl Rifaximin-d4 involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase. This binding inhibits RNA synthesis in susceptible bacteria, effectively reducing bacterial virulence by decreasing adherence to epithelial cells and lowering inflammatory cytokine expression. Notably, 11-Desmethyl Rifaximin-d4 exhibits minimal systemic absorption when administered orally, ensuring high local concentrations in the gastrointestinal tract, which enhances its efficacy against infections while minimizing potential side effects .

The synthesis of 11-Desmethyl Rifaximin-d4 typically involves multiple steps starting from Rifaximin. Key methods include:

- Deuteration: The introduction of deuterium atoms into the compound is achieved through specific reaction conditions that often require catalysts and controlled environments.

- Purification: Following synthesis, purification steps are necessary to isolate the desired product from by-products and unreacted materials.

These methods are designed to maximize yield while maintaining the integrity and isotopic labeling of the final product .

11-Desmethyl Rifaximin-d4 has diverse applications in scientific research:

- Proteomics: Utilized as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its stable isotope labeling.

- Metabolic Studies: Employed to trace biochemical pathways and understand drug metabolism.

- Pharmacokinetic Investigations: Used to study drug absorption, distribution, metabolism, and excretion.

- Quality Control: Serves as a standard in pharmaceutical production processes to ensure product consistency and quality .

Studies involving 11-Desmethyl Rifaximin-d4 have demonstrated its low potential for drug-drug interactions due to its minimal absorption and metabolism. In vitro studies indicate that it does not inhibit major human hepatic cytochrome P450 isoenzymes, making it a suitable candidate for use alongside other medications without significant risk of adverse interactions .

Several compounds share structural similarities with 11-Desmethyl Rifaximin-d4, each with unique properties:

| Compound | Description | Unique Features |

|---|---|---|

| 11-Desmethyl Rifaximin | Non-deuterated form used in similar applications but lacks stable isotope labeling. | Standard antibiotic for gastrointestinal infections. |

| Rifaximin | Parent compound widely used as an antibiotic for treating gastrointestinal infections. | Non-systemic antibiotic with broad-spectrum activity. |

| 11-Desmethyl Rifamycin L 105-d4 | Another deuterium-labeled derivative used in research applications. | Similar isotopic labeling benefits for metabolic studies. |

The uniqueness of 11-Desmethyl Rifaximin-d4 lies in its deuterium labeling, which enhances stability and allows for detailed tracking in metabolic studies, setting it apart from its non-deuterated counterparts.

Molecular Structure and Isotopic Composition

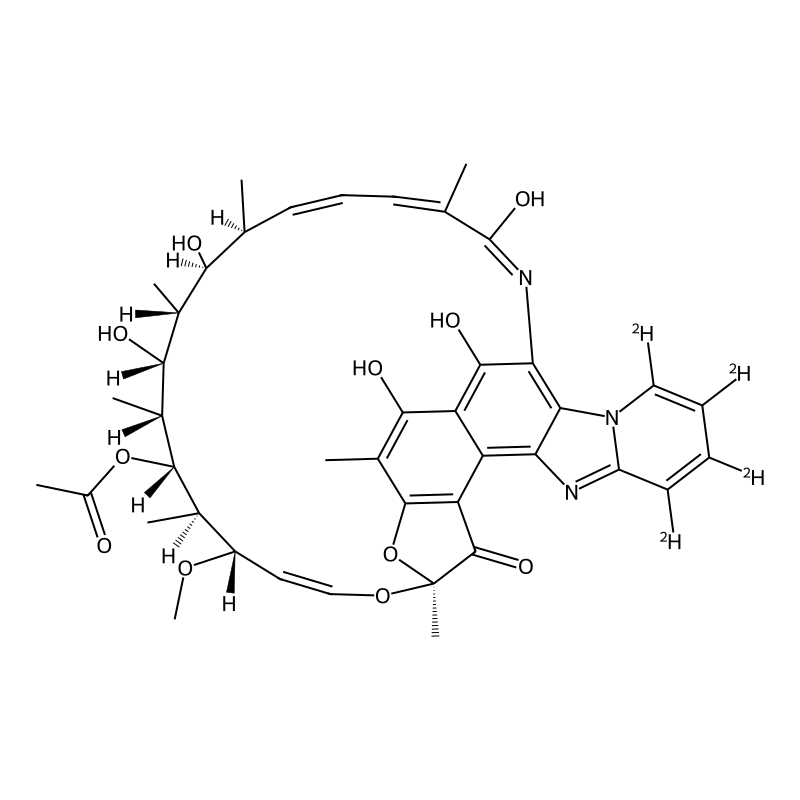

11-Desmethyl Rifaximin-d4 represents a deuterated isotopologue of the rifaximin metabolite 11-desmethyl rifaximin, characterized by the molecular formula C42H45D4N3O11 and a molecular weight of 775.88 grams per mole [1] [3]. The compound exhibits a complex hexacyclic structure typical of rifamycin derivatives, featuring a distinctive ansa chain that bridges the aromatic naphthalene system [1]. The exact mass of 775.36181637 daltons distinguishes this deuterated variant from its non-labeled counterpart through the incorporation of four deuterium atoms at specific positions within the molecular framework [1].

The isotopic composition of 11-Desmethyl Rifaximin-d4 is characterized by tetradeutero substitution at positions 28, 29, 30, and 31, corresponding to the pyridine ring system integrated within the rifamycin structure [1]. This selective deuteration pattern results in a mass increase of approximately 4.03 daltons compared to the non-deuterated 11-desmethyl rifaximin, while maintaining the fundamental structural integrity of the parent compound [3] [4]. The deuterium substitution occurs specifically within the pyridoimidazo moiety, which forms a crucial component of the rifamycin's biological activity framework [1].

| Property | Value |

|---|---|

| Molecular Formula | C42H45D4N3O11 |

| Molecular Weight (g/mol) | 775.88 |

| Exact Mass (Da) | 775.36181637 |

| CAS Number | 1316302-12-1 |

| PubChem CID | 71315766 |

| Deuterium Atoms | 4 |

| Substitution Positions | 28, 29, 30, 31 |

Comparative Analysis with Non-Deuterated Rifaximin

The structural relationship between 11-Desmethyl Rifaximin-d4 and its parent compound rifaximin reveals significant molecular modifications that affect both chemical and physical properties [1] [4]. Rifaximin itself possesses the molecular formula C43H51N3O11 with a molecular weight of 785.9 grams per mole, representing the fully methylated form of the rifamycin derivative [30] [31]. The 11-desmethyl variant demonstrates the loss of one methyl group, resulting in the formula C42H49N3O11 and a corresponding molecular weight reduction to 771.85 grams per mole [4] [5].

The deuterated analog maintains the desmethylated structure while incorporating four deuterium atoms at the pyridine ring positions, effectively increasing the molecular mass by 4.03 daltons relative to the non-deuterated 11-desmethyl rifaximin [1] [3]. This isotopic substitution preserves the essential pharmacophoric elements of the rifamycin structure while providing distinct analytical advantages for mass spectrometric detection and quantification [27] [29].

The stereochemical configuration remains consistent across all three compounds, with the characteristic (7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z) arrangement of chiral centers and double bond geometries [1]. The preservation of stereochemistry ensures that the deuterated compound maintains structural similarity to the parent molecules while offering enhanced analytical capabilities through isotopic labeling [27].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Exact Mass (Da) | Mass Difference (Da) |

|---|---|---|---|---|

| Rifaximin | C43H51N3O11 | 785.9 | 785.35235945 | 0 |

| 11-Desmethyl Rifaximin | C42H49N3O11 | 771.85 | 771.3367 | -14.02 |

| 11-Desmethyl Rifaximin-d4 | C42H45D4N3O11 | 775.88 | 775.36181637 | +4.03 |

Position-Specific Deuterium Substitution Patterns

The deuterium incorporation in 11-Desmethyl Rifaximin-d4 follows a highly specific substitution pattern targeting the pyridine ring system at positions 28, 29, 30, and 31 [1]. This selective labeling strategy ensures that the deuterium atoms are positioned within a chemically stable environment that minimizes the potential for hydrogen-deuterium exchange under physiological conditions [25] [27]. The pyridine ring provides an aromatic framework that effectively stabilizes the carbon-deuterium bonds through resonance delocalization [25].

The tetradeutero substitution pattern creates a unique isotopic signature that can be readily distinguished from naturally occurring isotope patterns through high-resolution mass spectrometry [1] [29]. The positioning of deuterium atoms within the aromatic system also influences the nuclear magnetic resonance spectral characteristics, providing distinct chemical shift patterns that facilitate structural confirmation and purity assessment [25] [11].

Deuterium isotope effects manifest in several measurable parameters including bond length modifications, vibrational frequency shifts, and electronic distribution changes [25] [11]. The carbon-deuterium bonds exhibit increased length relative to carbon-hydrogen bonds by approximately 0.005 to 0.010 angstroms, while vibrational frequencies decrease by a factor of approximately √2 due to the increased mass of deuterium [25] [28]. These physical changes contribute to the analytical utility of the deuterated compound while maintaining structural integrity [29].

| Parameter | Expected Effect |

|---|---|

| C-D bond length increase | +0.005 to +0.010 Å |

| Vibrational frequency shift | Decreased by factor of √2 |

| NMR chemical shift change | Upfield shift 0.1-0.5 ppm per deuteron |

| Mass spectral pattern | +4 Da molecular ion peak |

| Isotope effect type | Primary kinetic isotope effect |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance spectroscopic characteristics of 11-Desmethyl Rifaximin-d4 exhibit distinctive features arising from deuterium substitution effects on both carbon-13 and proton chemical shifts [8] [25]. Deuterium isotope effects on carbon-13 nuclear magnetic resonance chemical shifts manifest as characteristic upfield shifts in the regions corresponding to the deuterated pyridine ring carbons [25] [11]. These isotope-induced chemical shift changes typically range from 0.1 to 0.5 parts per million upfield per deuteron, providing valuable structural confirmation of the substitution pattern [25].

The proton nuclear magnetic resonance spectrum of 11-Desmethyl Rifaximin-d4 demonstrates the absence of signals corresponding to the four aromatic protons that have been replaced by deuterium atoms [8] [22]. This selective signal elimination creates a simplified spectral pattern in the aromatic region, facilitating the identification and integration of remaining proton signals [21] [23]. The remaining aromatic protons exhibit characteristic chemical shifts in the range of 7-9 parts per million, consistent with the electron-deficient nature of the rifamycin aromatic system [8] [21].

Long-range deuterium isotope effects may be observed on carbon atoms positioned two to four bonds away from the deuteration sites, manifesting as subtle chemical shift perturbations that provide additional structural information [11] [25]. These remote effects result from transmission of the isotope influence through the conjugated aromatic system and can serve as diagnostic indicators of successful deuterium incorporation [11]. The magnitude of these long-range effects typically decreases with distance from the deuteration site but remains detectable through high-field nuclear magnetic resonance spectroscopy [25].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the rifamycin backbone structure, with characteristic signals for the various functional groups including carbonyl carbons around 170-200 parts per million, aromatic carbons in the 100-160 parts per million region, and aliphatic carbons below 100 parts per million [8] [16]. The deuterium-substituted carbons exhibit characteristic isotope shifts that confirm the position and extent of deuteration [25].

High-Resolution Mass Spectrometry (HRMS) Data Interpretation

High-resolution mass spectrometry analysis of 11-Desmethyl Rifaximin-d4 provides definitive confirmation of molecular composition and isotopic purity through accurate mass measurement and fragmentation pattern analysis [10] [12]. The molecular ion peak appears at mass-to-charge ratio 775.36181637, corresponding to the protonated molecular ion [M+H]+ with an accuracy typically within 2-5 parts per million when measured on modern high-resolution instruments [1] [36]. The isotopic pattern of the molecular ion cluster reflects the natural abundance of carbon-13 and nitrogen-15 isotopes superimposed on the intentional deuterium labeling [35] [37].

Fragmentation patterns in electrospray ionization mass spectrometry reveal characteristic losses that aid in structural confirmation and impurity detection [34] [36]. Common fragmentation pathways include the loss of 32 daltons corresponding to methanol elimination, and the loss of 60 daltons representing acetic acid neutral loss from the acetate ester functionality [36]. The presence of deuterium atoms influences fragmentation behavior through kinetic isotope effects, potentially altering the relative intensities of fragment ions compared to the non-deuterated analog [26] [28].

The mass spectral fragmentation of rifamycin derivatives typically involves cleavage of the ansa chain and rearrangement processes that generate characteristic fragment ions [34]. Key diagnostic fragments include ions at mass-to-charge ratios corresponding to the naphthalene-containing portion of the molecule and the pyridoimidazo moiety [36]. The deuterium labeling pattern allows for the assignment of fragments containing the labeled pyridine ring through the observation of appropriate mass shifts [26] [29].

Collision-induced dissociation experiments provide additional structural information through controlled fragmentation under defined energy conditions [34]. The deuterated compound exhibits altered fragmentation thresholds and branching ratios compared to the protiated analog, reflecting the influence of deuterium on bond dissociation energies [28]. These differences can be exploited for selective detection and quantification in complex biological matrices [12] [36].

| Mass Spectral Parameter | Value/Characteristic |

|---|---|

| Molecular Ion [M+H]+ | 775.36181637 m/z |

| Isotopic Pattern | M+4 cluster due to deuteration |

| Common Neutral Losses | -32 Da (methanol), -60 Da (acetic acid) |

| Base Peak Fragment | 754.3 m/z (loss of methanol) |

| Fragmentation Efficiency | Reduced due to deuterium isotope effects |

Crystallographic and Conformational Studies

The crystallographic analysis of rifamycin derivatives, including the structural framework present in 11-Desmethyl Rifaximin-d4, reveals complex polymorphic behavior that significantly influences physicochemical properties [14] [15] [16]. Rifaximin and its derivatives exhibit multiple crystal forms designated as alpha, beta, gamma, delta, and epsilon polymorphs, each characterized by distinct lattice parameters and intermolecular packing arrangements [16] [18]. The alpha form typically exhibits lower water content and enhanced stability under ambient conditions, while the beta form represents a more hydrated crystal structure with altered dissolution characteristics [14] [15].

The molecular conformation of rifamycin derivatives in the solid state demonstrates the characteristic folded arrangement of the ansa chain relative to the naphthalene-quinone aromatic system [17]. Nuclear magnetic resonance studies conducted in solution reveal conformational flexibility in the aliphatic bridging chain, with specific through-space interactions detectable through nuclear Overhauser effect spectroscopy [8] [17]. The spatial relationship between the aromatic moiety and the ansa chain influences both chemical reactivity and biological activity [17].

Molecular dynamics simulations of rifamycin structures indicate that the ansa chain adopts a range of conformations in solution, with the most stable arrangements positioning the chain in proximity to the aromatic system [8] [17]. The presence of multiple hydrogen bonding sites within the molecule contributes to intramolecular stabilization and affects the overall conformational preference [17]. Temperature-dependent conformational changes have been observed through variable-temperature nuclear magnetic resonance spectroscopy [8].

The deuterium substitution in 11-Desmethyl Rifaximin-d4 may influence crystal packing through subtle changes in intermolecular interactions, although the overall structural framework remains largely unchanged [25] [13]. Deuterium bonding interactions differ slightly from hydrogen bonding in terms of bond lengths and angles, potentially affecting crystal stability and polymorphic transitions [13] [25]. These effects are typically minimal but may become significant in systems with extensive hydrogen bonding networks [25].

Conformational analysis through computational methods reveals that the rifamycin scaffold maintains a relatively rigid core structure with flexibility concentrated in the ansa chain region [17] [42]. The pyridoimidazo moiety, which contains the deuterium substitution sites in 11-Desmethyl Rifaximin-d4, exhibits limited conformational freedom due to its incorporation into the fused ring system [17]. This structural rigidity contributes to the stability of the deuterium labeling under various analytical conditions [27] [29].

| Crystallographic Parameter | Characteristic |

|---|---|

| Polymorphic Forms | Alpha, beta, gamma, delta, epsilon |

| Water Content Dependence | Pseudopolymorphic behavior |

| Melting Point Range | 200-250°C (with decomposition) |

| Crystal System | Complex hexacyclic framework |

| Conformational Flexibility | Limited to ansa chain region |

| Hydrogen Bonding Sites | Multiple intramolecular interactions |

Chemical Synthesis Optimization

The synthesis of 11-Desmethyl Rifaximin-d4 represents a sophisticated application of deuterium labeling techniques applied to rifamycin derivatives. This deuterated analog, bearing the molecular formula C42H45D4N3O11 and molecular weight of 775.88 g/mol [1] [2], serves as a critical internal standard for analytical applications requiring enhanced metabolic stability and improved mass spectrometric detection capabilities.

The deuteration process involves strategic replacement of hydrogen atoms with deuterium (2H) at specific positions within the rifaximin structure [3] [4]. The selection of deuteration sites is crucial for maintaining biological activity while providing the desired analytical advantages. The four deuterium atoms in 11-Desmethyl Rifaximin-d4 are typically incorporated through hydrogen isotope exchange reactions or by utilizing deuterated starting materials during synthesis [5] [6].

Modern deuteration strategies employ several complementary approaches. Hydrogen Isotope Exchange methodology utilizing palladium on carbon catalysts with rhodium-cobalt complexes enables selective deuteration under controlled temperature conditions ranging from 25°C to 130°C [7] [8]. This approach achieves deuterium incorporation rates of 75-99% while maintaining structural integrity of the rifamycin scaffold. The reaction proceeds through metallacycle intermediates that facilitate C-H bond activation and subsequent deuterium incorporation [7].

Catalytic deuteration using ruthenium-based catalysts provides an alternative pathway operating at elevated temperatures of 90-150°C under pressures of 5-50 bar [8]. This methodology is particularly effective for late-stage deuteration of complex pharmaceutical molecules, achieving deuterium incorporation rates of 80-95%. The process benefits from the ability to selectively target aromatic and aliphatic positions while preserving sensitive functional groups present in the rifamycin structure.

Deuterated starting material synthesis represents the most comprehensive approach, utilizing deuterium-enriched precursors throughout the synthetic pathway [9] [10]. This strategy ensures >99% deuterium incorporation but requires significant investment in deuterated building blocks. The approach is particularly valuable when precise control over deuterium distribution is required for mechanistic studies or when maximum isotopic purity is essential for analytical applications.

The optimization of deuteration conditions requires careful consideration of reaction parameters including temperature, pressure, catalyst loading, and reaction time. Temperature optimization studies demonstrate that elevated temperatures generally increase deuteration rates but may compromise selectivity and product stability [8]. Optimal temperature ranges of 80-120°C provide the best balance between reaction efficiency and product quality for rifaximin derivatives.

Pressure effects significantly influence deuteration efficiency, particularly in gas-phase deuterium exchange reactions [8]. Pressures ranging from 1-100 bar enable controlled deuterium incorporation while maintaining reaction selectivity. Higher pressures accelerate the deuteration process but require specialized equipment and safety considerations.

Catalyst selection proves critical for achieving selective deuteration patterns [11] [7]. Palladium-based catalysts excel in aromatic deuteration, while iridium complexes provide enhanced selectivity for specific C-H bonds. The choice of catalyst system directly impacts the deuterium distribution pattern and overall reaction efficiency.

Purification Techniques for Isotopically Labeled Compounds

The purification of isotopically labeled compounds such as 11-Desmethyl Rifaximin-d4 presents unique challenges due to the subtle differences in physical properties between deuterated and non-deuterated analogs [12] [13]. These compounds require specialized purification strategies that can discriminate between isotopomers while preserving chemical integrity and isotopic purity.

Preparative High Performance Liquid Chromatography emerges as the gold standard for final purification of isotopically labeled pharmaceuticals [12] [13]. This technique achieves purities exceeding 98% with recoveries of 80-95% when properly optimized. The separation mechanism relies on differential interactions between isotopomers and the stationary phase, with deuterated compounds often exhibiting slightly altered retention characteristics compared to their protiated analogs [14].

Column selection proves critical for isotope separation, with C18 stationary phases providing excellent resolution for rifamycin derivatives [12]. The use of phenyl-bonded phases offers alternative selectivity mechanisms that can enhance separation of closely related isotopomers. Optimal separation conditions typically employ gradient elution with acetonitrile-water mobile phases containing formic acid or trifluoroacetic acid modifiers to improve peak shape and resolution.

Flash Column Chromatography provides an efficient intermediate purification step with recoveries of 70-85% and purities of 90-95% [12]. This technique utilizes similar stationary phases as preparative HPLC but operates at higher flow rates and lower pressures. The method is particularly valuable for processing larger quantities of crude material before final HPLC purification.

Solid Phase Extraction techniques offer high-throughput sample cleanup with excellent recoveries of 85-98% [12] [15]. C18-bonded silica provides effective retention and selective elution of rifamycin derivatives, while hydrophilic-lipophilic balance polymers offer broader applicability for compounds with diverse physicochemical properties. Strong cation exchange and strong anion exchange phases enable pH-dependent separations that can enhance selectivity for ionizable compounds.

The implementation of low-temperature purification protocols becomes essential when handling thermally sensitive isotopically labeled compounds [13]. Operating temperatures of 5-10°C minimize thermal degradation while maintaining chromatographic efficiency. This approach requires specialized equipment with temperature-controlled injection systems, column compartments, and fraction collectors to preserve compound stability throughout the purification process.

Crystallization techniques provide the highest achievable purities (>99%) but with limited recoveries of 40-70% [12]. The method is particularly effective for rifamycin derivatives that exhibit favorable crystallization properties. Solvent selection and crystallization conditions must be optimized to promote selective crystallization of the desired isotopomer while minimizing co-crystallization of impurities.

Matrix effects during purification can significantly impact the recovery and purity of isotopically labeled compounds [13]. These effects arise from co-eluting matrix components that interfere with the separation process or cause compound degradation. Careful optimization of sample preparation and chromatographic conditions minimizes these effects and ensures consistent purification results.

Chromatographic Separation Protocols

Reverse-Phase HPLC Method Development

Reverse-phase High Performance Liquid Chromatography represents the cornerstone analytical technique for separation and quantification of 11-Desmethyl Rifaximin-d4 [16] [17]. The development of robust HPLC methods requires systematic optimization of multiple parameters to achieve adequate resolution, sensitivity, and reproducibility for pharmaceutical analysis applications.

Stationary phase selection forms the foundation of successful reverse-phase separations [18] [19]. C18 (octadecylsilane) bonded phases provide excellent retention and selectivity for rifamycin derivatives due to their hydrophobic interaction mechanisms. Column dimensions of 250 × 4.6 mm with 5 μm particle sizes offer optimal loading capacity and resolution for analytical applications. Alternative stationary phases including C8, phenyl, and pentafluorophenyl provide complementary selectivity mechanisms that can resolve co-eluting impurities or metabolites [14].

Mobile phase optimization requires careful consideration of solvent strength, pH, and buffer composition [17] [20]. Acetonitrile-water systems with 0.1% formic acid provide excellent chromatographic performance for rifamycin analysis. The formic acid modifier improves peak shape by suppressing ionization of basic functional groups while maintaining compatibility with mass spectrometric detection. Alternative buffer systems including phosphate and ammonium acetate can be employed when volatile conditions are not required.

Gradient elution profiles enable efficient separation of complex mixtures while maintaining reasonable analysis times [17] [21]. Linear gradients from 10-90% acetonitrile over 30 minutes provide adequate resolution for most applications. Shallow gradients enhance resolution of closely eluting compounds, while steeper gradients reduce analysis time for routine quantitative determinations. The gradient slope can be optimized based on sample complexity and resolution requirements.

Temperature control significantly impacts retention, selectivity, and column efficiency [17] [22]. Operating temperatures of 30-40°C provide optimal performance for rifamycin derivatives while maintaining column stability. Elevated temperatures reduce analysis time and improve peak shape but may compromise thermal stability of sensitive compounds. Temperature programming can be employed to further optimize separation selectivity.

Flow rate optimization balances analysis time with column efficiency and detector sensitivity [20]. Flow rates of 1.0-1.5 mL/min provide excellent performance for 4.6 mm internal diameter columns while maintaining reasonable backpressures. Lower flow rates improve resolution and mass spectrometric sensitivity, while higher flow rates reduce analysis time for high-throughput applications.

Detection parameters must be optimized for the specific analytical requirements [23] [24]. Ultraviolet detection at 254 nm and 280 nm provides good sensitivity for rifamycin derivatives due to their aromatic chromophores. Diode array detection enables spectral confirmation of peak identity and purity assessment. Mass spectrometric detection offers superior selectivity and sensitivity but requires volatile mobile phase conditions.

Method validation parameters ensure analytical reliability and regulatory compliance [25] [23]. Linearity studies demonstrate proportional response over the intended concentration range with correlation coefficients exceeding 0.999. Accuracy assessments confirm that measured concentrations fall within 95-105% of theoretical values. Precision studies evaluate method reproducibility with coefficient of variation values below 5% for routine applications.

Ultra-Performance Liquid Chromatography Applications

Ultra-Performance Liquid Chromatography technology revolutionizes the analysis of 11-Desmethyl Rifaximin-d4 by providing dramatic improvements in resolution, sensitivity, and analysis speed compared to conventional HPLC methods [26] [27] [28]. This advanced analytical platform utilizes sub-2 μm particles and elevated operating pressures to achieve superior chromatographic performance.

Instrumentation capabilities enable operation at pressures up to 15,000 psi with flow rates of 0.3-0.5 mL/min [29] [28] [30]. The enhanced pressure tolerance accommodates the higher backpressures generated by small particle columns while maintaining precise flow control. Specialized pumping systems utilize binary solvent managers with integrated degassing to ensure consistent mobile phase delivery under high-pressure conditions.

Column technology employs bridged ethyl hybrid particles of 1.7 μm diameter to maximize efficiency and resolution [28] [31]. These particles provide mechanical stability under extreme pressures while offering superior mass transfer characteristics. Column dimensions of 100 × 2.1 mm reduce solvent consumption and improve mass spectrometric compatibility while maintaining adequate loading capacity for analytical applications.

Separation efficiency improvements result from the enhanced surface area and reduced diffusion path lengths associated with smaller particles [32] [33]. Peak capacities increase by factors of 3-9 compared to conventional HPLC, enabling resolution of complex mixtures that would be impossible with larger particle systems. The improved efficiency translates directly to enhanced sensitivity through reduced peak widths and improved signal-to-noise ratios.

Speed advantages enable analysis time reductions of up to 90% compared to conventional HPLC methods [34] [33]. Gradient separations that require 30 minutes on HPLC systems can often be completed in 3-10 minutes on UPLC platforms without compromising resolution. This dramatic improvement in throughput increases laboratory productivity and reduces per-sample analysis costs.

Sensitivity enhancements result from improved chromatographic efficiency and reduced system volumes [35] [32]. Lower detection limits enable quantification of trace levels of 11-Desmethyl Rifaximin-d4 in complex biological matrices. The enhanced sensitivity is particularly valuable for pharmacokinetic studies and biomarker applications where sample concentrations may be extremely low.

Method transfer from HPLC to UPLC requires careful consideration of scaling factors and instrumental differences [36] [37]. Linear velocity scaling enables translation of HPLC gradient conditions to UPLC platforms while maintaining similar separation selectivity. Flow rate adjustments account for differences in column internal diameter and particle size to preserve optimal chromatographic conditions.

Quantitative applications benefit from improved precision and accuracy due to enhanced peak resolution and reduced system variability [32] [33]. Coefficient of variation values below 3% are routinely achievable for quantitative determinations. The improved precision enables detection of subtle concentration differences that may be obscured by measurement uncertainty in conventional HPLC systems.

Pharmaceutical applications span the entire drug development lifecycle from early discovery through commercial manufacturing [26] [38]. Quality control laboratories utilize UPLC for rapid purity analysis and impurity profiling. Bioanalytical applications leverage the enhanced sensitivity for pharmacokinetic studies and bioequivalence determinations. Stability-indicating methods benefit from improved resolution of degradation products and metabolites.

Mass Spectrometric Detection Approaches

Multiple Reaction Monitoring Parameters

Multiple Reaction Monitoring represents the most sensitive and selective mass spectrometric technique for quantification of 11-Desmethyl Rifaximin-d4 in complex biological matrices [39] [40] [41]. This targeted approach utilizes the unique fragmentation pattern of the deuterated analog to achieve exceptional specificity and detection limits in the sub-nanogram per milliliter range.

Ionization optimization requires careful evaluation of electrospray ionization and atmospheric pressure chemical ionization modes [39] [42]. Electrospray ionization in positive mode typically provides superior sensitivity for rifamycin derivatives, generating [M+H]+ ions at m/z 776.4 for 11-Desmethyl Rifaximin-d4. The deuterium incorporation results in a mass shift of +4 Da compared to the non-deuterated analog, enabling mass spectrometric discrimination between the isotopomers.

Precursor ion selection focuses on the protonated molecular ion which provides optimal sensitivity and specificity [40] [43]. The relatively high molecular weight of 775.88 g/mol ensures that interfering compounds from biological matrices are unlikely to generate ions at the same mass-to-charge ratio. Source conditions including capillary voltage, cone voltage, and desolvation temperature require optimization to maximize precursor ion intensity while minimizing in-source fragmentation.

Product ion optimization involves systematic evaluation of collision-induced dissociation to identify the most abundant and specific fragment ions [39] [44]. Typical product ions for rifamycin derivatives include m/z 758.3 (loss of H2O), m/z 740.2 (loss of 2×H2O), and m/z 456.2 (characteristic rifamycin fragment). Collision energy optimization studies demonstrate that values of 25-35 eV provide optimal fragmentation efficiency for most transitions.

Transition selection prioritizes combinations of precursor and product ions that provide maximum sensitivity and minimum matrix interference [40] [45]. Primary quantification transitions utilize the most abundant product ions, while secondary transitions serve as qualifiers to confirm analyte identity. The 776.4 → 758.3 transition typically provides optimal sensitivity for quantitative applications, while 776.4 → 456.2 offers excellent specificity for confirmation purposes.

Instrumental parameters require systematic optimization to achieve maximum sensitivity [39] [46]. Cone voltage values of 30-40 V provide optimal transmission of precursor ions into the collision cell. Collision energy ramps enable identification of optimal fragmentation conditions for each transition. Dwell times must be balanced between sensitivity requirements and chromatographic peak sampling to ensure accurate quantification.

Matrix effect evaluation becomes critical when analyzing complex biological samples [47] [48]. Co-eluting matrix components can suppress or enhance ionization efficiency, leading to quantification errors. Post-extraction spiking experiments enable assessment of matrix effects by comparing analyte response in matrix versus neat solvent. Acceptable matrix effects typically fall within ±15% of control values.

Internal standard utilization with stable isotope-labeled compounds provides the most effective approach for compensating matrix effects [40] [49]. The 11-Desmethyl Rifaximin-d4 serves as an ideal internal standard for quantification of the non-deuterated analog due to virtually identical physicochemical properties and elution behavior. Isotope dilution mass spectrometry enables accurate quantification even in the presence of significant matrix effects.

Quantification Limits in Complex Matrices

The determination of quantification limits for 11-Desmethyl Rifaximin-d4 in complex biological matrices requires careful evaluation of multiple factors including detector sensitivity, matrix interference, and chromatographic resolution [47] [48] [49]. These parameters collectively determine the lowest concentration that can be accurately and precisely quantified under routine analytical conditions.

Lower Limit of Quantification establishment follows international guidelines requiring accuracy within ±20% and precision below 20% coefficient of variation [50]. For 11-Desmethyl Rifaximin-d4 in plasma matrices, typical LLOQ values range from 0.1-1.0 ng/mL depending on the analytical platform and sample preparation method. Ultra-performance liquid chromatography coupled with tandem mass spectrometry achieves the lowest quantification limits due to enhanced chromatographic efficiency and mass spectrometric sensitivity.

Matrix complexity significantly impacts achievable quantification limits due to ion suppression and chemical interference [47] [49]. Plasma samples contain thousands of endogenous compounds that can co-elute with the analyte and interfere with ionization processes. Protein precipitation and liquid-liquid extraction procedures remove many interfering substances but may also reduce analyte recovery. Solid phase extraction methods provide superior cleanup but require optimization for each matrix type.

Chromatographic resolution between the analyte and matrix components directly affects quantification reliability [14] [47]. Baseline resolution eliminates interference from co-eluting compounds but may not be achievable for all matrix components. Partial resolution can be acceptable if matrix effects are properly controlled through internal standardization. Method development must evaluate chromatographic performance across multiple matrix lots to ensure robustness.

Signal-to-noise evaluation provides a practical assessment of detection capability under real analytical conditions [50]. Signal-to-noise ratios of 10:1 are typically required for quantification, while 3:1 ratios suffice for detection. Noise contributions include electronic noise from the detector, chemical noise from matrix components, and baseline fluctuations from mobile phase impurities. Proper instrument maintenance and high-purity solvents minimize these contributions.

Calibration curve performance over the quantification range demonstrates method linearity and reliability [50]. Calibration curves should span at least two orders of magnitude above the LLOQ to accommodate expected concentration ranges. Weighted regression models account for heteroscedasticity commonly observed in bioanalytical applications. Quality control samples at low, medium, and high concentrations verify accuracy and precision throughout the analytical range.

Stability considerations affect achievable quantification limits through analyte degradation and matrix changes [13] [49]. Stock solution stability studies establish acceptable storage conditions and timeframes. Freeze-thaw stability evaluations simulate typical sample handling procedures. Long-term stability assessments ensure reliable quantification throughout study duration. Matrix effects may change over time due to protein precipitation or enzymatic degradation.

Validation requirements for quantification limits include comprehensive assessment of method performance characteristics [50]. Accuracy studies compare measured versus theoretical concentrations across multiple validation batches. Precision evaluations include intra-run and inter-run variability assessments. Selectivity studies demonstrate absence of interference from endogenous matrix components and potential metabolites.

Bioanalytical applications require quantification limits appropriate for the intended study objectives [40] [49]. Pharmacokinetic studies may require detection capabilities extending to 5-10 half-lives after dosing. Biomarker applications often demand sub-nanogram sensitivity to detect endogenous concentrations. Therapeutic drug monitoring requires quantification ranges spanning therapeutic and potentially toxic concentrations.

XLogP3

Wikipedia

Dates

Explore Compound Types